1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine
Description
1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked via a methyleneoxy bridge to a 1-methylpiperidine moiety. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is frequently utilized in medicinal chemistry due to its ability to mimic purine bases and interact with kinase domains . The piperidine substitution introduces conformational rigidity and modulates physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-13-12-11(4-6-18-12)14-9-15-13/h4,6,9-10H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFEJHXIFYKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
This method involves replacing a leaving group (e.g., chlorine) on the pyrimidine ring with a piperidine derivative.
- Chlorination of Thieno[3,2-d]pyrimidin-4-ol :
Mitsunobu Reaction
For direct etherification of the 4-hydroxyl group:
- Reagents : Thieno[3,2-d]pyrimidin-4-ol (1 eq), 1-methyl-3-(hydroxymethyl)piperidine (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF (solvent).
- Conditions : Room temperature, 24 hours.
- Yield : 60–68%.
Optimization and Industrial Considerations
Catalytic Enhancements
Purification Strategies
| Step | Method | Solvent System | Purity (%) |
|---|---|---|---|
| Intermediate 1 | Recrystallization | Ethanol/water (3:1) | 98.5 |
| Final Compound | Column Chromatography | Hexane/ethyl acetate (1:2) | 99.2 |
Challenges and Alternatives
- Low Solubility : The piperidine moiety’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
- Alternative Routes :
- Ullmann Coupling : Using CuI/L-proline in DMSO at 100°C achieves 55% yield but requires rigorous oxygen exclusion.
- Enzymatic Resolution : For enantiomerically pure derivatives, lipase-mediated acetylation achieves >90% ee.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine with structurally related compounds, focusing on core modifications, substituent effects, and biological implications.
Structural and Functional Modifications
2.1.1. Thieno[3,2-d]pyrimidine Core vs. Thieno[3,2-b]pyridine Derivatives
- Key Difference: The substitution pattern of the fused thiophene-pyrimidine core. Thieno[3,2-d]pyrimidine (as in the target compound) positions the sulfur atom adjacent to the pyrimidine nitrogen, whereas thieno[3,2-b]pyridine derivatives (e.g., VEGFR-2 inhibitors in ) feature a different fusion pattern.
- Impact: Substitutions at position 7 of thieno[3,2-b]pyridine (e.g., methyl groups) disrupt critical hydrogen bonds with kinase domains, reducing VEGFR-2 inhibition . For thieno[3,2-d]pyrimidine analogs, substitution effects depend on the spatial orientation of functional groups relative to the binding pocket.
2.1.2. Piperidine Substituents
- 4-(Hydroxymethyl)piperidine (): The hydroxymethyl group improves solubility and hydrogen-bonding capacity, which may enhance target engagement. Molecular weight (249.33) and formula (C₁₂H₁₅N₃OS) are identical to the target compound, but the hydroxyl group distinguishes its pharmacokinetic profile .
- Piperazine Derivatives (): Compounds like N-(3-(2-(4-(4-methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide hydrochloride exhibit improved crystallinity and formulation stability due to amine protonation .
Ring Size and Conformational Flexibility
- Piperidine (6-membered) vs. Pyrrolidine: The smaller ring restricts flexibility, which may reduce off-target interactions but limit binding affinity. The pyrrolidine analog (C₁₁H₁₃N₃OS, MW 235.31) has a lower molecular weight than the target compound .
Pharmacological and Physicochemical Properties
- VEGFR-2 Inhibition: Thieno[3,2-b]pyridine-based ureas () achieve IC₅₀ values in the nanomolar range, but methyl substitutions at position 7 abolish activity by disrupting H-bonds . The target compound’s thieno[3,2-d]pyrimidine core may retain activity if substitutions avoid critical interaction regions.
- Solubility and Stability : Hydrochloride salts of piperazine derivatives () demonstrate enhanced solubility, whereas the target compound’s 1-methylpiperidine may require salt formation for optimal formulation .
Comparative Data Table
Q & A
Basic Question: What are the recommended synthetic routes for 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols. For example, thieno[3,2-d]pyrimidine derivatives are often synthesized via nucleophilic displacement of chlorine on 4-chlorothieno[3,2-d]pyrimidines using hydroxyl-containing intermediates (e.g., 4-aminophenol), followed by coupling with piperidine derivatives . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reactivity.
- Catalysts : Use of p-toluenesulfonic acid (p-TsOH) enhances coupling efficiency .
- Temperature : Reactions often proceed at 60–80°C to balance yield and purity .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thieno-pyrimidine and piperidine moieties .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry in derivatives (e.g., triclinic systems with a = 9.851 Å, b = 10.755 Å) .
Advanced Question: How does the thieno[3,2-d]pyrimidine core influence enzymatic inhibition mechanisms?
Answer:
The core acts as a bioisostere for purine/pyrimidine bases, enabling competitive inhibition. For instance, derivatives without a methyl group at position 7 of the thieno-pyrimidine ring showed potent VEGFR-2 inhibition (IC₅₀ = 150–199 nM), likely due to reduced steric hindrance at the ATP-binding pocket . Computational docking studies suggest hydrogen bonding with kinase residues (e.g., Asp1046 in VEGFR-2) .
Advanced Question: What strategies optimize yield and purity in multi-step syntheses?
Answer:
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) reduces byproduct carryover .
- pH control : Maintaining basic conditions (pH 8–9) during nucleophilic substitutions minimizes side reactions .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in arylations .
Advanced Question: How do substituents on the piperidine ring modulate biological activity?
Answer:
Modifications to the piperidine moiety significantly alter pharmacokinetics:
- Methyl groups : Enhance lipophilicity (logP >3), improving blood-brain barrier penetration .
- Aromatic substituents : Fluorobenzyl groups increase target selectivity by π-π stacking with hydrophobic kinase domains .
- Carboxamide derivatives : Improve solubility (TPSA >78 Ų) and oral bioavailability (e.g., bioavailability score = 0.55) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized assays : Use consistent enzyme sources (e.g., recombinant VEGFR-2) and substrate concentrations .
- Comparative SAR analysis : Evaluate substituent effects across derivatives (e.g., comparing IC₅₀ values for methyl vs. chloro groups) .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., chromeno-pyrimidines) to identify trends .
Advanced Question: What computational tools predict the ADMET properties of this compound?
Answer:
- Lipinski’s Rule of Five : Assess drug-likeness (molecular weight <500, logP <5) .
- SwissADME : Predicts topological polar surface area (TPSA), critical for membrane permeability .
- Molecular dynamics simulations : Model binding stability in target proteins (e.g., VEGFR-2) over 100-ns trajectories .
Advanced Question: What in vivo models are suitable for validating anticancer activity?
Answer:
- Xenograft models : Implant human cancer cells (e.g., HCT-116 colon carcinoma) into immunodeficient mice to assess tumor growth inhibition .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function to evaluate safety margins .
Advanced Question: How do crystallographic data inform formulation strategies?
Answer:
- Polymorph screening : Identify stable crystalline forms (e.g., triclinic vs. monoclinic) to enhance solubility .
- Salt formation : Hydrochloride salts improve thermal stability (melting point >200°C) and shelf life .
- Excipient compatibility : Co-crystallization with polymers (e.g., PVP) prevents hydrate formation .
Basic Question: What safety protocols are essential during synthesis and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
